2-(4-Hydroxyphenoxy)propionic acid hydrazide
Overview
Description
2-(4-Hydroxyphenoxy)propionic acid hydrazide is an organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is derived from 2-(4-Hydroxyphenoxy)propionic acid, which is known for its role as an intermediate in the synthesis of herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)propionic acid hydrazide typically involves the reaction of 2-(4-Hydroxyphenoxy)propionic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Material: 2-(4-Hydroxyphenoxy)propionic acid
Reagent: Hydrazine hydrate
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and reduce costs. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenoxy)propionic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(4-Hydroxyphenoxy)propionic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its hydrazide moiety, which is known to exhibit various pharmacological activities.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 2-(4-Hydroxyphenoxy)propionic acid hydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazide group is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenoxy)propionic acid: The parent compound, used as an intermediate in herbicide synthesis.
2-(4-Hydroxyphenoxy)acetic acid: A structurally similar compound with different functional groups.
4-Hydroxyphenylacetic acid: Another related compound with a similar aromatic structure.
Uniqueness
2-(4-Hydroxyphenoxy)propionic acid hydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial materials.
Properties
IUPAC Name |
2-(4-hydroxyphenoxy)propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBOJHNDQRJZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375725 | |
Record name | 2-(4-hydroxyphenoxy)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845879-32-5 | |
Record name | 2-(4-hydroxyphenoxy)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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